molecular formula C13H17NO2 B15316527 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid

3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid

Cat. No.: B15316527
M. Wt: 219.28 g/mol
InChI Key: WCQOIOOELNYCFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid typically involves the reaction of phenylacetic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The process involves rigorous purification steps to achieve the desired purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-phenyl-3-pyrrolidin-1-ylpropanoic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)

InChI Key

WCQOIOOELNYCFG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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